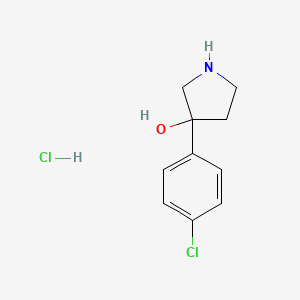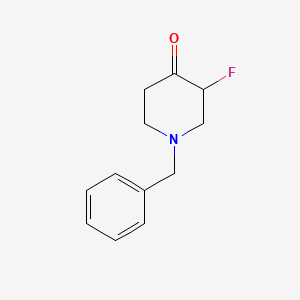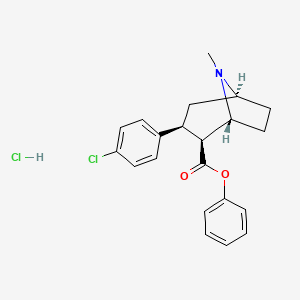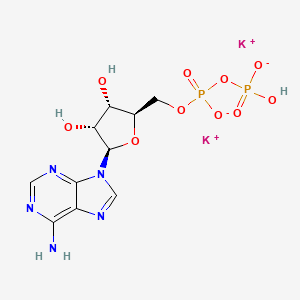
Boc-(R)-2-aMino-4- pentenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Boc-®-2-aMino-4- pentenoic acid” is a compound that involves the Boc (tert-butyloxycarbonyl) protecting group . The Boc group is widely used in organic synthesis to protect amines, which are strong nucleophiles and bases, allowing for transformations of other functional groups . The compound can be formally regarded as the acid anhydride derived from a Boc group .
Synthesis Analysis
The Boc group is added to the amine through a typical nucleophilic addition-elimination reaction . The precursor is Di-tert-butyl decarbonate, which is a great electrophile for a nucleophilic addition of the amine . In the elimination step, a carbonate ion is expelled, and it can either deprotonate the amine or undergo a spontaneous decarboxylation yielding a strong base tert-butoxide .Molecular Structure Analysis
The Boc group is a better option than, for example, a methoxycarbonyl derivative due to the stability of the more substituted tert-butyl carbocation which is cleaved when the Boc protecting group is removed .Chemical Reactions Analysis
The mechanism of cleaving the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA) . The first step would be protonation of the carbonyl oxygen since the resulting ion is resonance stabilized . The resonance stabilization puts a partial positive charge on the oxygen bonded to the t-butyl group, which facilitates its cleavage . The resulting carbocation can be stabilized by undergoing an elimination by the trifluoroacetate ion .Physical And Chemical Properties Analysis
Amino acids represent a fraction of organic matter in marine and freshwater ecosystems . The occurrence of d-amino acids is usually linked to the presence of bacteria .作用機序
将来の方向性
The Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . Traditional methods to remove the Boc group have disadvantages in terms of high acidity, the use of expensive reagents, excessive amounts of catalysts and harmful solvents as well as high temperatures, making them environmentally unsustainable . Therefore, more efforts must be made to make Boc removal practical, clean, and minimize any potential impact .
特性
CAS番号 |
138246-06-7 |
|---|---|
分子式 |
C10H17NO4 |
分子量 |
215.24628 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



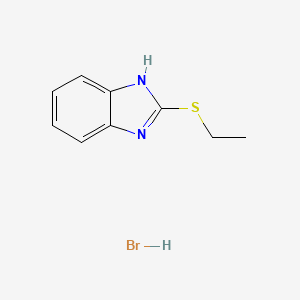
![(E)-N-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-8-methylnon-6-enamide](/img/structure/B1149528.png)
